molecular formula C11H10O3 B2668019 3-(p-Tolyl)dihydrofuran-2,5-dione CAS No. 1225521-38-9

3-(p-Tolyl)dihydrofuran-2,5-dione

Cat. No.: B2668019
CAS No.: 1225521-38-9
M. Wt: 190.198
InChI Key: WDDSEOFVRDWKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Tolyl)dihydrofuran-2,5-dione is an organic compound with the molecular formula C11H10O3. It is a derivative of dihydrofuran, featuring a p-tolyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)dihydrofuran-2,5-dione typically involves the reaction of p-tolylacetic acid with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)dihydrofuran-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

3-(p-Tolyl)dihydrofuran-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that the compound exerts its effects through binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)furan-2,5-dione: Similar structure but lacks the dihydro component.

    3-(p-Tolyl)tetrahydrofuran-2,5-dione: Similar structure but with a fully saturated furan ring.

    3-(p-Tolyl)benzofuran-2,5-dione: Contains a benzene ring fused to the furan ring.

Uniqueness

3-(p-Tolyl)dihydrofuran-2,5-dione is unique due to its specific combination of a p-tolyl group and a dihydrofuran ring. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility .

Properties

IUPAC Name

3-(4-methylphenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-2-4-8(5-3-7)9-6-10(12)14-11(9)13/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDSEOFVRDWKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225521-38-9
Record name 3-(p-tolyl)dihydrofuran-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.